molecular formula C8H5BrF2O2 B2521066 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde CAS No. 2303565-84-4

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde

Cat. No.: B2521066
CAS No.: 2303565-84-4
M. Wt: 251.027
InChI Key: YOWVDSFLNOVBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.02 g/mol. The compound features a benzaldehyde backbone substituted with bromine (position 2), fluorine (positions 3 and 6), and a methoxy group (position 5) (Figure 1). Its CAS registry number is 2303565-84-4, and it is commercially available at 95% purity .

Properties

IUPAC Name

2-bromo-3,6-difluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(10)7(9)4(3-12)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVDSFLNOVBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde typically involves the bromination and fluorination of methoxybenzaldehyde derivatives. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Purity : 95%
  • Structural highlights : The electron-withdrawing bromine and fluorine substituents, combined with the electron-donating methoxy group, create a unique electronic profile that influences reactivity and stability.

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Characteristics

A comparative analysis of substituent patterns, molecular weights, and available physical data is summarized in Table 1.

Table 1. Structural and Physical Comparison of Halogenated Benzaldehyde Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Data Source
2-Bromo-3,6-difluoro-5-methoxybenzaldehyde 2303565-84-4 Br (2), F (3,6), OCH₃ (5) 251.02 95% -
2-Bromo-5-(difluoromethoxy)benzaldehyde 1504952-98-0 Br (2), OCF₂ (5) 263.02* 95% -
2-Bromo-5-fluorobenzaldehyde - Br (2), F (5) 203.00 - Used in bioactive synthesis
2-Bromo-3,4-dimethoxybenzaldehyde - Br (2), OCH₃ (3,4) 245.06 - m.p. 86°C

*Calculated based on molecular formula C₈H₅BrF₂O₂.

Reactivity and Stability

  • Electronic Effects :

    • The methoxy group in the target compound donates electrons via resonance, while bromine and fluorine withdraw electrons inductively. This contrast enhances electrophilic substitution selectivity at specific ring positions.
    • Comparatively, 2-Bromo-5-(difluoromethoxy)benzaldehyde (HD-2461) contains a strongly electron-withdrawing OCF₂ group, which may deactivate the ring further, reducing reactivity toward nucleophilic attacks .
  • Stability :

    • The ortho-fluorine substituents in the target compound may promote halogen-halogen interactions in crystal lattices, as observed in related halogenated benzaldehydes .
    • 2-Bromo-3,4-dimethoxybenzaldehyde (m.p. 86°C) exhibits higher crystallinity due to methoxy group symmetry, a feature absent in the target compound .

Research Findings and Industrial Relevance

  • Synthetic Versatility : The target compound’s aldehyde group enables condensation reactions, as seen in the synthesis of Schiff bases or heterocycles, a trait shared with 2-Bromo-5-fluorobenzaldehyde .

Biological Activity

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. Its unique structure, which includes bromine and fluorine substituents along with a methoxy group, may influence its interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The compound's molecular formula is C8H6BrF2OC_8H_6BrF_2O, and it has notable physical properties that contribute to its reactivity. The presence of electron-withdrawing groups such as bromine and fluorine enhances its electrophilicity, which is critical in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde functional group may undergo oxidation or reduction reactions depending on the biological environment. This compound's unique substituents can modulate its binding affinity and specificity towards molecular targets, potentially affecting various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound possess significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated promising results in inhibiting the growth of lung (A-549) and cervical (HeLa) cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. In vitro studies suggest that it may inhibit key enzymes involved in cancer progression and other diseases, although specific targets remain to be fully elucidated.

Case Studies

  • Cytotoxicity Assays : In a study evaluating various substituted benzaldehydes, this compound was found to exhibit moderate cytotoxicity against A-549 and HeLa cells. The IC50 values indicated a dose-dependent response, highlighting its potential as a lead compound for further development .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific protein targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies suggest that the compound could effectively inhibit these proteins, which are crucial in cancer signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
2-Bromo-3,6-difluorobenzaldehydeLacks methoxy groupModerate anticancer activity
2-Bromo-5-fluoro-1,3-dimethylbenzeneContains methyl groupsDifferent chemical properties; lower reactivity
2-Bromo-3-hydroxy-4-methoxybenzaldehydeContains hydroxyl groupEnhanced reactivity; potential for different biological interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.